molecular formula C12H14N2O B13712571 3-Amino-5-ethynyl-N-isopropylbenzamide

3-Amino-5-ethynyl-N-isopropylbenzamide

Cat. No.: B13712571
M. Wt: 202.25 g/mol
InChI Key: ACDBINOEASKSRR-UHFFFAOYSA-N
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Description

3-Amino-5-ethynyl-N-isopropylbenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 3, an ethynyl group (-C≡CH) at position 5, and an isopropyl-substituted amide moiety at position 1. The ethynyl group distinguishes it from analogs with alternative substituents, such as ethoxy (-OCH₂CH₃) or methyl (-CH₃), which influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-amino-5-ethynyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H14N2O/c1-4-9-5-10(7-11(13)6-9)12(15)14-8(2)3/h1,5-8H,13H2,2-3H3,(H,14,15)

InChI Key

ACDBINOEASKSRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethynyl-N-isopropylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The final step involves the acylation of the amino group with isopropylbenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives using hydrogenation reactions.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium nitrite (NaNO2) in acidic medium for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Azo compounds or other substituted benzamides.

Scientific Research Applications

Chemistry: 3-Amino-5-ethynyl-N-isopropylbenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-isopropylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 3-Amino-5-ethynyl-N-isopropylbenzamide with structurally related benzamide derivatives, focusing on molecular properties and theoretical reactivity. Key analogs include 3-Amino-5-ethoxy-N-isopropylbenzamide (CAS 1499212-80-4) and 3-Amino-5-methyl-N-isopropylbenzamide.

Structural and Physicochemical Properties

Property This compound 3-Amino-5-ethoxy-N-isopropylbenzamide 3-Amino-5-methyl-N-isopropylbenzamide (Theoretical)
Molecular Formula C₁₂H₁₄N₂O C₁₂H₁₈N₂O₂ C₁₁H₁₆N₂O
Molecular Weight (g/mol) 202.26 222.28 192.26
Substituent Ethynyl (-C≡CH) Ethoxy (-OCH₂CH₃) Methyl (-CH₃)
Hydrogen Bond Donors 2 (amide NH, amino NH₂) 2 2
Hydrogen Bond Acceptors 1 (amide O) 4 (amide O, ethoxy O) 1
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (higher polarity due to ethoxy) ~2.5 (higher lipophilicity)
Key Reactivity Click chemistry (alkyne-azide) Ether cleavage, hydrogen bonding Electrophilic substitution
Key Observations:
  • Ethynyl vs. Ethoxy : The ethynyl group reduces molecular weight and polarity compared to the ethoxy analog. Its triple bond enables participation in click chemistry, whereas the ethoxy group enhances hydrogen-bonding capacity and solubility in polar solvents .
  • Ethynyl vs. Methyl : The methyl group increases lipophilicity but lacks the reactive alkyne moiety, limiting applications in conjugation chemistry.

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